Boc-4-(2-chloro-Z-amino)-L-phenylalanine
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Overview
Description
Boc-4-(2-chloro-Z-amino)-L-phenylalanine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a tert-butoxycarbonyl group, a chlorobenzyl group, and a phenylpropanoic acid backbone. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(2-chloro-Z-amino)-L-phenylalanine typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with a chlorobenzyl derivative. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Boc-4-(2-chloro-Z-amino)-L-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Boc-4-(2-chloro-Z-amino)-L-phenylalanine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-4-(2-chloro-Z-amino)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorobenzyl group, resulting in different reactivity and applications.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-aminophenyl)propanoic acid: Contains an amino group instead of the chlorobenzyl group, leading to distinct chemical properties.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((methoxycarbonyl)amino)phenyl)propanoic acid:
Uniqueness
The presence of the chlorobenzyl group in Boc-4-(2-chloro-Z-amino)-L-phenylalanine imparts unique chemical properties, such as increased hydrophobicity and specific reactivity towards certain reagents. This makes the compound particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
(2S)-3-[4-[(2-chlorophenyl)methoxycarbonylamino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6/c1-22(2,3)31-21(29)25-18(19(26)27)12-14-8-10-16(11-9-14)24-20(28)30-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGYMCJVYUVKCM-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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